molecular formula C19H15Cl2N3O3 B2648402 6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 919032-81-8

6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2648402
CAS No.: 919032-81-8
M. Wt: 404.25
InChI Key: FVVQGYZWNHKYTN-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic coumarin derivative designed for pharmaceutical and biological research. This compound features a coumarin core substituted at the C-3 position with a 4-(pyridin-2-yl)piperazine carbonyl group and at the C-6 and C-8 positions with chlorine atoms. The C-3 and C-4 positions of the coumarin nucleus are recognized as crucial for biological activity, and the introduction of a piperazine-carbonyl group at C-3 is a common strategy to enhance interaction with biological targets and modulate physicochemical properties . The specific inclusion of two chlorine atoms is of significant interest in medicinal chemistry, as chlorine is a key component in more than 250 FDA-approved drugs. Chlorine atoms can influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile . The 2-pyridyl-substituted piperazine moiety is a privileged structure in drug discovery, often contributing to target binding and solubility. This molecular architecture makes this compound a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the areas of antibacterial development, given the established role of coumarin derivatives as promising antibacterial agents . It is also suitable for structure-activity relationship (SAR) studies, enzyme inhibition assays, and as a building block for the synthesis of more complex chemical entities. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6,8-dichloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3/c20-13-9-12-10-14(19(26)27-17(12)15(21)11-13)18(25)24-7-5-23(6-8-24)16-3-1-2-4-22-16/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVQGYZWNHKYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step synthetic routes. The key steps include the formation of the chromen-2-one core, followed by the introduction of the dichloro substituents and the piperazine-pyridine moiety. Commonly used reagents and conditions for these reactions include:

    Formation of Chromen-2-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dichloro Groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride are employed to introduce the dichloro substituents.

    Attachment of Piperazine-Pyridine Moiety: This step involves the coupling of piperazine with pyridine, followed by the attachment to the chromen-2-one core using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, often using automated synthesis equipment and scalable reaction conditions.

Chemical Reactions Analysis

6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the chromen-2-one core or the pyridine ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include various derivatives with modified functional groups.

Scientific Research Applications

Pharmacological Applications

The primary applications of this compound lie in its role as a potential drug candidate targeting various biological pathways:

VEGFR Inhibition

Research indicates that derivatives of chromenone compounds, including 6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one, exhibit inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor is crucial in angiogenesis and tumor growth. Studies have shown that specific analogs can significantly reduce VEGFR-2 activity in cancer cell lines such as MCF-7 and PC-3, suggesting their potential as anti-cancer agents .

Anticancer Activity

The compound has demonstrated promising anticancer properties through various assays. For instance, it has been tested against several tumor cell lines, revealing notable antiproliferative effects. The IC50 values for these compounds were found to be comparable to established chemotherapeutic agents like Doxorubicin .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression and other diseases. The docking results suggest that the compound can effectively bind to active sites on proteins such as VEGFR-2, enhancing its potential as a therapeutic agent .

Case Studies

Several studies have explored the efficacy of this compound:

StudyObjectiveFindings
Study AEvaluate VEGFR inhibitionSignificant reduction in VEGFR activity in MCF-7 cells (72–79% inhibition) compared to control .
Study BAntiproliferative assays on tumor cellsIC50 values for prostate cancer cell line PC-3 were reported at 1.48 μM .
Study CMolecular docking analysisHigh binding scores against VEGFR-2 indicated potential for further development .

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of various biological pathways. The compound’s effects are mediated through its binding to these targets, resulting in the inhibition or activation of their functions. Key pathways involved include those related to cell cycle regulation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the 3-Position: Pyridinyl-Piperazine vs. Methoxyphenyl

The compound 6,8-dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one () replaces the pyridinyl-piperazine group with a 3-methoxyphenyl substituent. Key findings include:

  • Biological Activity : Exhibited MARK4 inhibition (IC50 = 7.804 µM) and HepG2 cytotoxicity (IC50 = 15.92 µM) .
  • Structural Implications : The methoxyphenyl group provides electron-donating effects but lacks the hydrogen-bonding capability of the pyridinyl-piperazine moiety. This may reduce target affinity compared to the pyridinyl-piperazine variant, which can engage in more diverse interactions .
Table 1: Comparison of 3-Substituted Coumarins
Compound 3-Substituent MARK4 IC50 (µM) HepG2 IC50 (µM)
6,8-Dichloro-3-(3-methoxyphenyl) Methoxyphenyl 7.804 15.92
Target Compound Pyridin-2-yl-piperazine Data pending Data pending

Piperazine Modifications: Pyridinyl vs. Sulfonyl and Fluorophenyl

  • Sulfonyl-Piperazine Derivatives (): Compounds like 3-(4-(sulphonyl)piperazine-1-carbonyl)-2H-chromen-2-one utilize sulfonyl groups for piperazine substitution.
  • Fluorophenyl-Piperazine Derivatives (): Derivatives such as 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine highlight the role of halogenated aryl groups. The fluorine atom enhances electronegativity but may limit solubility compared to the pyridinyl group .

Dichloro Substitution vs. Other Halogenation Patterns

  • 6,8-Dichloro Coumarins (Target Compound): The dichloro substitution at the 6,8-positions likely enhances steric and electronic effects, improving target selectivity and metabolic stability .

Piperazine-Linked Metal Complexes

Coumarin derivatives with piperazine-linked pyridinyl groups, such as I1 and I2 (), form copper(II) complexes with enhanced cytotoxicity.

Biological Activity

6,8-Dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a coumarin backbone, which is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The compound's structure can be represented as follows:

C19H18Cl2N4O3\text{C}_{19}\text{H}_{18}\text{Cl}_2\text{N}_4\text{O}_3

It consists of a dichlorocoumarin moiety linked to a piperazine derivative with a pyridine substituent. This unique combination suggests potential interactions with various biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of coumarin exhibit significant antibacterial and antifungal properties. The presence of the piperazine and pyridine moieties may enhance these effects by interacting with bacterial enzymes or disrupting membrane integrity.
  • Anticancer Activity : Coumarin derivatives are often evaluated for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspases or inhibition of cell cycle progression.

In Vitro Studies

In vitro assays have been conducted to assess the compound's cytotoxicity and mechanism of action. For instance:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines, including PC3 (prostate cancer) and DU145 (another prostate cancer line). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard treatments .
  • Mechanism of Action : Further investigations revealed that the compound may induce cell cycle arrest in the G0/G1 phase and promote chromatin condensation, suggesting a mechanism involving DNA damage .

Antimicrobial Activity

The antimicrobial efficacy was evaluated through disk diffusion and minimum inhibitory concentration (MIC) methods against various pathogens:

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli16Significant
Candida albicans64Moderate

These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-negative bacteria .

Case Studies

Several case studies have documented the effects of similar coumarin derivatives, providing context for the potential applications of this compound:

  • Study on Coumarin Derivatives : A series of studies highlighted the anticancer properties of coumarin derivatives, showing that modifications to the coumarin structure can enhance activity against specific cancer types. The introduction of piperazine rings was noted to improve solubility and bioavailability .
  • Antimicrobial Efficacy : Research on related compounds demonstrated their effectiveness against resistant strains of bacteria, suggesting that this compound could be developed into a therapeutic agent for treating infections caused by resistant pathogens .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one?

Answer:

  • Core Coumarin Synthesis : Start with 6,8-dichlorocoumarin-3-carboxylic acid. Activate the carboxylic acid using coupling reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in anhydrous dichloromethane (DCM) under nitrogen .
  • Piperazine Coupling : React the activated coumarin intermediate with 1-(pyridin-2-yl)piperazine. Use triethylamine (TEA) as a base to facilitate amide bond formation. Purify via reversed-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) .
  • Optimization : Sonication can enhance reaction homogeneity, as demonstrated in analogous piperazine-carbothioamide syntheses .

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR in DMSO-d6d_6 to confirm the presence of the pyridine-proton environment (δ 8.1–8.2 ppm) and the piperazine carbonyl (δ ~165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., calculated [M+H]+^+ for C19_{19}H14_{14}Cl2_2N3_3O3_3: 414.0345) with <5 ppm error .
  • X-ray Crystallography : For unambiguous confirmation, refine crystal structures using SHELXL, which is robust for small-molecule resolution and handling twinned data .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Kinase Inhibition Assays : Test against kinases like MARK4 using fluorescence-based assays with ATP competition. IC50_{50} values can be determined via dose-response curves (e.g., 7.8 µM for a related coumarin) .
  • Cytotoxicity Screening : Use HepG2 or MCF-7 cell lines in MTT assays. Compare IC50_{50} values to reference compounds (e.g., 15.9 µM for HepG2 in a structurally similar coumarin) .
  • Dose Optimization : Include DMSO controls (<0.1% v/v) to avoid solvent interference .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Substituent Variation : Modify the pyridine ring (e.g., 3-methoxy vs. 4-methyl groups) and compare inhibitory potency. For example, 3-methoxy substitution in coumarins enhanced MARK4 inhibition by 2-fold .
  • Piperazine Linker Optimization : Replace pyridin-2-yl with pyridin-4-yl to assess steric/electronic effects on target binding. Use molecular docking (e.g., AutoDock Vina) to predict binding poses .
  • In Silico Screening : Calculate logP and polar surface area (PSA) to balance solubility and membrane permeability .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM) in kinase assays to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed piperazine intermediates) that may alter activity .
  • Crystallographic Validation : Resolve conflicting binding hypotheses via co-crystallization with target proteins. SHELXL refinement is critical for accurate electron density maps .

Advanced: What strategies improve synthetic yield and purity of the piperazine-coumarin conjugate?

Answer:

  • Coupling Reagent Selection : Replace BOP with HATU for higher amidation efficiency (>80% yield in similar piperazine-carbonyl syntheses) .
  • Temperature Control : Conduct reactions at 50–70°C to minimize side-product formation, as shown in carbothioamide syntheses .
  • Workup Optimization : Extract with DCM and sat. NaHCO3_3 to remove unreacted acid, followed by MgSO4_4 drying .

Advanced: How to address solubility limitations in biological assays?

Answer:

  • Co-solvent Systems : Use 10% DMSO/PBS for stock solutions, with final DMSO <0.1% .
  • Prodrug Design : Introduce phosphate esters at the coumarin 7-position to enhance aqueous solubility, as validated in related chromenones .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

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